
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)-: is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is characterized by the presence of a nitrophenyl group attached to the oxazinone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with an amino alcohol, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Hydrolysis: The oxazinone ring can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(4-aminophenyl)-4H-1,3-oxazin-5(6H)-one.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Oxazin-5(6H)-one, 2-phenyl-: Lacks the nitro group, resulting in different reactivity and biological activity.
4H-1,3-Oxazin-5(6H)-one, 2-(4-methylphenyl)-: Contains a methyl group instead of a nitro group, affecting its chemical properties and applications.
Uniqueness
4H-1,3-Oxazin-5(6H)-one, 2-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo reduction and substitution reactions makes it a versatile intermediate in synthetic chemistry and a valuable molecule in medicinal chemistry research.
Properties
CAS No. |
77580-72-4 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4H-1,3-oxazin-5-one |
InChI |
InChI=1S/C10H8N2O4/c13-9-5-11-10(16-6-9)7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2 |
InChI Key |
ALPSZLRJZRPLGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


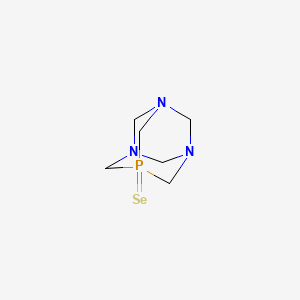
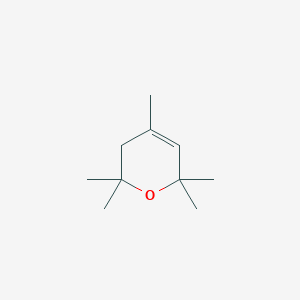
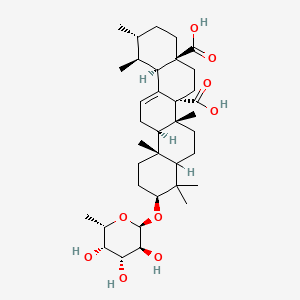
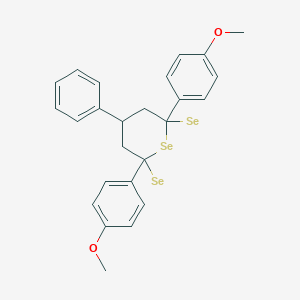
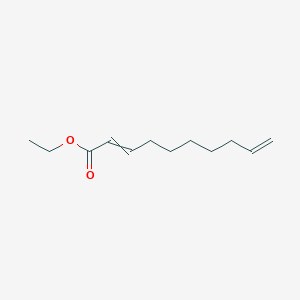

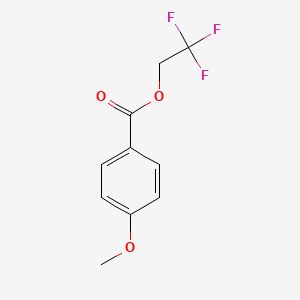

acetate](/img/structure/B14433018.png)

![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)

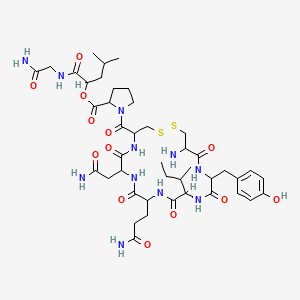
![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
